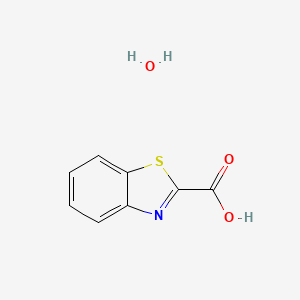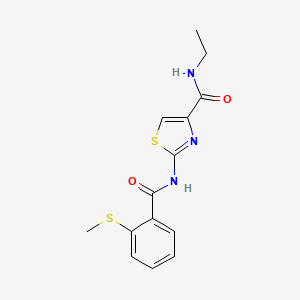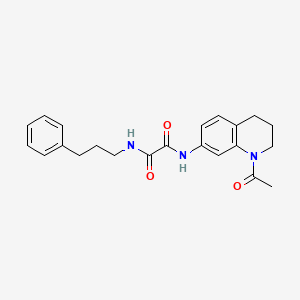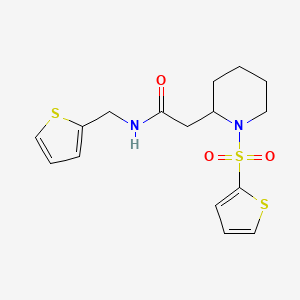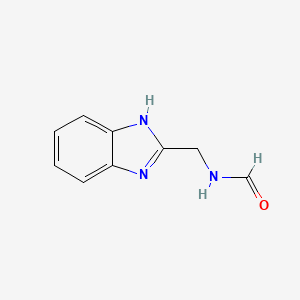
(1H-Benzimidazol-2-ylmethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Benzimidazol-2-ylmethyl)formamide is a chemical compound with the molecular formula C9H9N3O It is a derivative of benzimidazole, a bicyclic compound that consists of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-ylmethyl)formamide typically involves the reaction of benzimidazole with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (1H-Benzimidazol-2-ylmethyl)formamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.
Scientific Research Applications
(1H-Benzimidazol-2-ylmethyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1H-Benzimidazol-2-ylmethyl)formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling proteins.
Comparison with Similar Compounds
Benzimidazole: The parent compound, which lacks the formamide group.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
Benzimidazole-2-carboxamide: A derivative with a carboxamide group at the 2-position.
Uniqueness: (1H-Benzimidazol-2-ylmethyl)formamide is unique due to the presence of the formamide group, which can influence its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties in various applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-10-5-9-11-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUZFBQKPILNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
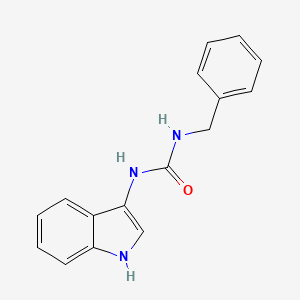
![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)
![2-fluoro-N-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2886494.png)
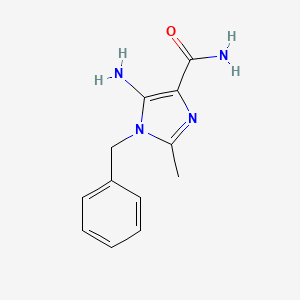
![2-METHOXY-5-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PYRIMIDINE](/img/structure/B2886498.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2886499.png)
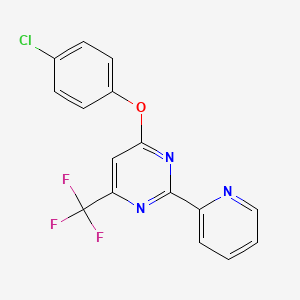
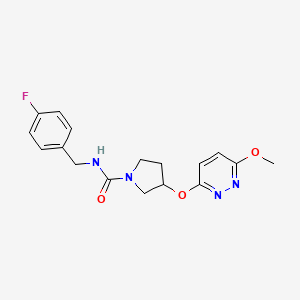
![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)

